methyl1-formyl-4-methylidenecyclohexane-1-carboxylate
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Overview
Description
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with formyl and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary based on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate include other cyclohexane derivatives with different substituents, such as:
- Methyl 1-formylcyclohexane-1-carboxylate
- Methyl 4-methylidenecyclohexane-1-carboxylate
Uniqueness
The uniqueness of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h7H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEKWFVQSMSXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=C)CC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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